molecular formula C16H9FN2O B3407280 (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile CAS No. 618389-76-7

(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile

Cat. No.: B3407280
CAS No.: 618389-76-7
M. Wt: 264.25 g/mol
InChI Key: NTJCKWGWTFKRDF-FMIVXFBMSA-N
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Description

(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile is an organic compound that features a benzoxazole ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile typically involves the formation of the benzoxazole ring followed by the introduction of the fluorophenyl group and the nitrile functionality. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzoxazole ring through cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Coupling Reactions: Introduction of the fluorophenyl group via Suzuki or Heck coupling reactions.

    Nitrile Formation: Conversion of an aldehyde or ketone intermediate to the nitrile group using reagents like cyanide salts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole ring or the fluorophenyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzoxazole rings are often explored as ligands in catalytic systems.

    Materials Science: Fluorinated compounds are studied for their potential use in creating advanced materials with unique properties.

Biology and Medicine

    Pharmaceuticals: Such compounds may be investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.

    Biological Probes: Fluorinated compounds can be used as probes in biological systems due to their unique electronic properties.

Industry

    Polymers: The compound may be used in the synthesis of specialized polymers with desired mechanical or thermal properties.

    Electronics: Fluorinated organic compounds are often studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action for (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1,3-benzoxazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the fluorine atom, which may affect its electronic properties and reactivity.

    (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile: The fluorine atom is in a different position, potentially altering its interaction with biological targets.

Uniqueness

The presence of the fluorine atom in (2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it unique compared to non-fluorinated analogs.

Properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2O/c17-13-6-2-1-5-11(13)9-12(10-18)16-19-14-7-3-4-8-15(14)20-16/h1-9H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJCKWGWTFKRDF-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile
Reactant of Route 2
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile
Reactant of Route 3
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile
Reactant of Route 4
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile
Reactant of Route 5
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile
Reactant of Route 6
(2E)-2-(1,3-benzoxazol-2-yl)-3-(2-fluorophenyl)prop-2-enenitrile

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